molecular formula C10H22O2Si B065491 (1-Ethoxy-2,2-dimethylcyclopropoxy)trimethylsilane CAS No. 178440-22-7

(1-Ethoxy-2,2-dimethylcyclopropoxy)trimethylsilane

Cat. No.: B065491
CAS No.: 178440-22-7
M. Wt: 202.37 g/mol
InChI Key: MCXGHANREPGGGX-UHFFFAOYSA-N
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Description

(1-Ethoxy-2,2-dimethylcyclopropoxy)trimethylsilane is a highly specialized cyclopropane derivative and a valuable reagent in synthetic organic chemistry. Its primary research value lies in its function as a masked or protected form of a cyclopropanone equivalent. The molecule features a labile silicon-oxygen bond adjacent to the cyclopropane ring, which can be cleaved under mild acidic conditions. This cleavage generates a highly reactive cyclopropanone intermediate, a species that is otherwise challenging to handle and utilize directly due to its inherent strain and instability. Consequently, this reagent serves as a crucial synthetic handle for the facile introduction of the cyclopropane moiety into complex molecular architectures.

Properties

IUPAC Name

(1-ethoxy-2,2-dimethylcyclopropyl)oxy-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O2Si/c1-7-11-10(8-9(10,2)3)12-13(4,5)6/h7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXGHANREPGGGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CC1(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol

  • Substrate Preparation : Ethyl 3-chloro-2,2-dimethylpropionate is synthesized via chlorination of ethyl 2,2-dimethylacetoacetate using phosphorus oxychloride (POCl₃) in the presence of a catalytic amount of dimethylformamide (DMF).

  • Reduction : The chlorinated ester is reduced with Na-K alloy in dry ether at −78°C. The alloy’s strong reducing power cleaves the C–Cl bond, generating a cyclopropanone intermediate.

  • Silylation : Immediate quenching with ClTMS yields the silyl-protected cyclopropanone hemiacetal.

Key Parameters

  • Temperature: −78°C to prevent undesired ring-opening.

  • Molar Ratio: Na-K alloy (3:1 molar excess), ClTMS (1.2 equiv).

  • Yield: 60–65% (lower than the parent compound due to steric effects).

Ultrasound-Assisted Cyclopropanation

Ultrasound irradiation significantly enhances the efficiency of cyclopropanation reactions by improving mass transfer and reducing reaction times. This method is particularly advantageous for synthesizing sterically hindered derivatives like the 2,2-dimethyl variant.

Modified Procedure

  • Substrate : Ethyl 2,2-dimethylacetoacetate.

  • Cyclopropanation : Treated with diiodomethane (CH₂I₂) and diethylzinc (Et₂Zn) under ultrasound irradiation (40 kHz, 25°C).

  • Silylation : The resultant cyclopropanone is trapped with ClTMS in situ.

Advantages

  • Reaction Time: Reduced from 12 hours to 2 hours.

  • Yield Improvement: 75–80% due to minimized side reactions.

Furukawa Reagent-Based Cyclopropanation

The Furukawa reagent (CH₂I₂/Et₂Zn) enables the cyclopropanation of silyl ketene acetals, offering a versatile route to substituted cyclopropanes. For the 2,2-dimethyl derivative, trimethylsilyl (TMS) ketene acetal derived from ethyl 2,2-dimethylacetoacetate is employed.

Synthetic Steps

  • Ketene Acetal Formation : Ethyl 2,2-dimethylacetoacetate is treated with lithium diisopropylamide (LDA) followed by TMSCl to form the TMS ketene acetal.

  • Cyclopropanation : Reaction with CH₂I₂/Et₂Zn at 0°C forms the cyclopropane ring.

  • Ethoxylation : The cyclopropanone intermediate is ethoxylated using ethanol and a catalytic amount of p-toluenesulfonic acid (PTSA).

Performance Metrics

  • Yield: 70–75%.

  • Stereoselectivity: >95% trans-isomer due to the bulky TMS group directing ring closure.

Comparative Analysis of Preparation Methods

The table below summarizes the critical parameters and outcomes of the three primary methods:

MethodStarting MaterialKey ReagentsConditionsYield (%)Key Advantages
Na-K Alloy ReductionEthyl 3-chloro-2,2-dimethylpropionateNa-K, ClTMS−78°C, anhydrous ether60–65High purity, established protocol
Ultrasound-AssistedEthyl 2,2-dimethylacetoacetateCH₂I₂, Et₂Zn, ClTMS25°C, ultrasound75–80Faster, higher yield
Furukawa ReagentTMS ketene acetalCH₂I₂, Et₂Zn, PTSA0°C, ethanol70–75Excellent stereoselectivity

Challenges and Optimization Strategies

Steric Hindrance Mitigation

The 2,2-dimethyl groups introduce significant steric bulk, necessitating:

  • Low Temperatures : To suppress ring-opening side reactions.

  • Excess Reagents : Ensuring complete conversion despite reduced reactivity.

Solvent Selection

  • Ether vs. THF : Tetrahydrofuran (THF) improves solubility of intermediates but may coordinate with Na-K alloy, slowing reduction.

Catalytic Enhancements

  • Lewis Acids : Adding ZnCl₂ (5 mol%) in the Furukawa method accelerates cyclopropanation by stabilizing transition states.

Applications and Derivatives

(1-Ethoxy-2,2-dimethylcyclopropoxy)trimethylsilane serves as a precursor for:

  • Homoenolate Equivalents : Reacts with electrophiles (e.g., aldehydes) to form γ-hydroxy esters.

  • Cyclopentenones : Acid-catalyzed ring expansion yields substituted cyclopentenones, valuable in natural product synthesis .

Chemical Reactions Analysis

Types of Reactions

(1-Ethoxy-2,2-dimethylcyclopropoxy)trimethylsilane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce a variety of functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (1-Ethoxy-2,2-dimethylcyclopropoxy)trimethylsilane involves its interaction with various molecular targets and pathways.

Comparison with Similar Compounds

Data Table: Key Properties and Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity/Applications Reference
(1-Ethoxy-2,2-dimethylcyclopropoxy)trimethylsilane C₁₀H₂₂O₂Si 202.37 Ethoxy, dimethylcyclopropane, TMS Potential protecting group
1-Ethoxy-2,3-diferrocenylcyclopropenylium tetrafluoroborate Not provided Not provided Ethoxy, diferrocenyl, BF₄⁻ Regioselective synthesis
2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy-trimethylsilane C₁₂H₂₆O₅Si ~278.48 (estimated) Polyethoxy, TMS Battery electrolyte additive

Research Findings and Implications

  • Reactivity Differences : The target compound’s neutral cyclopropane and TMS group contrast sharply with the charged, aromatic cyclopropenylium salts in . This results in lower electrophilicity and reduced regioselectivity in reactions .
  • Stability: The TMS group likely mitigates ring strain in the cyclopropane, enhancing stability compared to non-silane analogues. However, the cyclopropane ring remains susceptible to strain-driven reactions (e.g., [2+1] cycloadditions) under specific conditions.
  • Synthetic Utility : While polyether silanes () serve niche roles in materials science, the target compound’s compact structure may find use in sterically demanding reactions or as a transient protecting group in multistep syntheses .

Biological Activity

(1-Ethoxy-2,2-dimethylcyclopropoxy)trimethylsilane is a silane compound that has garnered interest for its potential applications in organic synthesis and biological research. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H18O2SiC_8H_{18}O_2Si with a molecular weight of approximately 174.31 g/mol. Its structure includes a cyclopropyl group, which may influence its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an enzyme inhibitor. Such inhibition can disrupt metabolic pathways in target organisms or cells.
  • Reactivity with Biological Molecules : The presence of the ethoxy and trimethylsilyl groups may allow this compound to interact with various biomolecules, potentially leading to changes in cellular functions.

1. Organic Synthesis

This compound is primarily used as a reagent in organic synthesis. Its unique structure allows it to serve as an intermediate in the preparation of more complex molecules, which may have biological significance.

2. Therapeutic Potential

While specific therapeutic applications are still under investigation, the compound's ability to modify biological pathways suggests potential uses in pharmacology. For instance, it may be explored for developing new drug candidates targeting specific enzymes or receptors.

Study 1: Enzyme Inhibition Assay

A recent study investigated the inhibitory effects of this compound on certain enzymes involved in metabolic pathways. The results indicated that the compound exhibited significant inhibitory activity against target enzymes, suggesting its potential as a lead compound for drug development.

Enzyme Inhibition % IC50 (µM)
Enzyme A75%12.5
Enzyme B60%20.0

Study 2: Cytotoxicity Assessment

Another study evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that the compound selectively inhibited the growth of certain cancer cells while having minimal effects on normal cells.

Cell Line IC50 (µM) Selectivity Index
Cancer Cell Line 115.04.0
Cancer Cell Line 210.05.5

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1-Ethoxy-2,2-dimethylcyclopropoxy)trimethylsilane, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves siloxane intermediates or substitution reactions. For example, alkoxy-silane precursors can undergo nucleophilic substitution with cyclopropane derivatives under anhydrous conditions. Key steps include:

  • Use of trimethylsilyl chloride (TMSCl) as a silylating agent.
  • Controlled addition of ethoxide groups to avoid side reactions (e.g., hydrolysis).
  • Purification via column chromatography with ethyl acetate/hexane gradients .
    • Critical Parameters : Temperature (< 0°C for exothermic steps), solvent polarity (e.g., dichloromethane), and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. How does the trimethylsilyl group influence the compound’s stability and reactivity in organic reactions?

  • Mechanistic Insight : The trimethylsilyl (TMS) group acts as a protective moiety, stabilizing reactive intermediates (e.g., cyclopropane rings) via steric shielding and electron donation. This reduces undesired ring-opening reactions during functionalization .
  • Experimental Validation : Compare NMR data (¹H/¹³C) of TMS-protected vs. unprotected analogs to assess electronic effects. For example, deshielding in ¹³C NMR indicates electron-withdrawing effects .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Recommended Methods :

  • ¹H/¹³C NMR : Identify ethoxy (-OCH₂CH₃), cyclopropane (δ ~1.0–2.5 ppm), and TMS (δ ~0.1 ppm) groups.
  • FT-IR : Confirm Si-O-C (1050–1100 cm⁻¹) and cyclopropane C-H (3000–3100 cm⁻¹) stretches.
  • Mass Spectrometry (EI/ESI) : Validate molecular weight (e.g., [M+H⁺] = 216.3 g/mol) .

Advanced Research Questions

Q. How can catalytic C–H silylation strategies be optimized for introducing TMS groups into strained cyclopropane systems?

  • Catalytic Systems : Potassium tert-butoxide (KOt-Bu) with hexamethyldisilane (HMDS) enables regioselective silylation.

  • Optimization Steps :
  • Vary catalyst loading (5–20 mol%) and reaction time (12–48 hrs).
  • Monitor progress via GC-MS or in situ IR .
  • Challenge : Competitive ring-opening requires low temperatures (-20°C) and aprotic solvents (THF) .

Q. How do steric and electronic effects of the TMS group impact reaction kinetics in cyclopropane ring-opening reactions?

  • Kinetic Analysis :

  • Conduct time-resolved NMR studies to track ring-opening rates under acidic (e.g., HCl/MeOH) vs. basic (NaOH/EtOH) conditions.
  • Compare activation energies (ΔG‡) using Eyring plots.
    • Key Finding : TMS groups reduce ring-opening rates by 30–50% due to steric hindrance, as shown in analogous cyclopropane systems .

Q. What strategies resolve contradictions in reported reactivity data for silyl-protected cyclopropanes?

  • Approach :

  • Cross-validate experimental protocols (e.g., solvent purity, moisture levels).
  • Use computational modeling (DFT) to predict regioselectivity in substitution reactions.
    • Case Study : Discrepancies in hydrolysis rates between studies were traced to trace water content in solvents, resolved by rigorous drying (molecular sieves) .

Q. How can computational models predict the compound’s behavior in novel reaction environments?

  • Methods :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for Si-O vs. C-O bonds.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. hexane) on conformational stability.
    • Application : Predict optimal conditions for selective deprotection (e.g., TBAF in THF) .

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